molecular formula C15H15F2N3O3S B2517647 2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide CAS No. 1798700-49-8

2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2517647
CAS No.: 1798700-49-8
M. Wt: 355.36
InChI Key: NSCVQKHSVNXYJF-UHFFFAOYSA-N
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Description

2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with difluoro groups and a methanesulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Difluoro Groups: The difluoro groups are introduced via halogenation reactions, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methanesulfonamide Moiety: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the intermediate with the appropriate carboxamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluoro-N-[1-(2-aminophenyl)ethyl]pyridine-4-carboxamide
  • 2,3-difluoro-N-[1-(2-hydroxyphenyl)ethyl]pyridine-4-carboxamide
  • 2,3-difluoro-N-[1-(2-methylphenyl)ethyl]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, 2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group may enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2,3-difluoro-N-[1-[2-(methanesulfonamido)phenyl]ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3S/c1-9(10-5-3-4-6-12(10)20-24(2,22)23)19-15(21)11-7-8-18-14(17)13(11)16/h3-9,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVQKHSVNXYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NS(=O)(=O)C)NC(=O)C2=C(C(=NC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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